2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
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Overview
Description
This compound is a derivative of sulfonamide, a group of drugs known for their wide range of biological activities . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization . The final product is a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
Synthesis Analysis
The synthesis process starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamides .Molecular Structure Analysis
The molecular structure of this compound was confirmed through NMR, IR, and elemental analysis . The empirical formula is C15H11ClN2OS and the molecular weight is 302.78 .Scientific Research Applications
Antiviral Activity
This compound has been used in the synthesis of new derivatives that have shown certain antiviral activity . Specifically, compounds synthesized from it have shown anti-tobacco mosaic virus activity .
Antibacterial Studies
The compound is known as phthalylsulfathiazole and belongs to the group of drugs called sulfonamides . It is a broad-spectrum antimicrobial that can treat different types of infections, including intestinal infections .
Antifungal Properties
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal properties . This makes them useful in treating various fungal infections .
Herbicidal Properties
Sulfonamide derivatives have also been reported to possess herbicidal properties . This suggests potential agricultural applications for controlling unwanted plant growth .
Synthesis of Other Compounds
This compound has been used as a starting point for the synthesis of other compounds . For example, it has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-3-1-12(2-4-13)11-16(22)20-14-5-7-15(8-6-14)26(23,24)21-17-19-9-10-25-17/h1-10H,11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFQQYHMRPMHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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